TMI-1

Overview

Description

TMI 1, also known as WAY-171318, is a thiomorpholine hydroxamate compound. It was initially designed to inhibit metalloproteinase activity for the treatment of rheumatoid arthritis. it has been repositioned for use in cancer therapy, particularly for breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMI 1 involves the formation of a thiomorpholine ring and the introduction of a hydroxamate group. The key steps include:

Formation of the thiomorpholine ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

Introduction of the hydroxamate group: This step involves the reaction of the thiomorpholine derivative with hydroxylamine under appropriate conditions.

Industrial Production Methods

Industrial production of TMI 1 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

TMI 1 undergoes several types of chemical reactions, including:

Oxidation: TMI 1 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert TMI 1 into its reduced forms.

Substitution: TMI 1 can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thiomorpholine derivatives .

Scientific Research Applications

TMI 1 has a wide range of scientific research applications, including:

Chemistry: TMI 1 is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: It is used to study the inhibition of metalloproteinases and their role in biological processes.

Medicine: TMI 1 has shown promise in cancer therapy, particularly for breast cancer. .

Industry: TMI 1 is used in the development of new drugs and therapeutic agents.

Mechanism of Action

TMI 1 exerts its effects by inhibiting the activity of disintegrin and metalloproteinase 17 (ADAM17) and other matrix metalloproteinases (MMPs). This inhibition leads to the suppression of tumor necrosis factor-alpha (TNF-α) production and the induction of caspase-dependent apoptosis in tumor cells. The molecular targets include ADAM17 and various MMPs, which play crucial roles in tumor progression and metastasis .

Comparison with Similar Compounds

Similar Compounds

TMI 2: Another thiomorpholine hydroxamate compound with similar inhibitory activity against metalloproteinases.

TMI 005: A related compound with potential anti-tumor activity.

Uniqueness of TMI 1

TMI 1 is unique due to its high selectivity for tumor cells and cancer stem cells, making it a promising candidate for cancer therapy. Its ability to induce apoptosis selectively in tumor cells without affecting non-malignant cells sets it apart from other similar compounds .

Biological Activity

TMI-1, a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase), has garnered attention for its biological activity, particularly in the context of cancer research. This article synthesizes findings from various studies to elucidate the compound's mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound inhibits ADAM17, which is crucial for the shedding of membrane proteins, including tumor necrosis factor alpha (TNF-α). This inhibition disrupts the LPA (lysophosphatidic acid)-induced signaling pathways that are often upregulated in ovarian cancer cells. The mechanism can be summarized as follows:

- Inhibition of ADAM17 : this compound effectively blocks the enzymatic activity of ADAM17, preventing it from cleaving TNF-α from its membrane-bound precursor.

- Impact on Cytokine Production : By inhibiting ADAM17, this compound reduces TNF-α levels in response to LPA stimulation, which subsequently lowers the production of pro-tumorigenic cytokines such as IL-6 and IL-8 .

- EGFR Transactivation : The compound also affects epidermal growth factor receptor (EGFR) transactivation, another pathway linked to tumor progression and inflammation in ovarian cancer .

Cell Line Studies

In vitro studies using ovarian cancer cell lines (e.g., Caov-3, SKOV-3, OVCAR-3) have demonstrated that this compound treatment leads to significant reductions in TNF-α mRNA and protein levels. The following table summarizes key findings from these studies:

| Cell Line | Treatment Duration | Max TNF-α mRNA Induction | TNF-α Protein Secretion |

|---|---|---|---|

| Caov-3 | 4 hours | >20-fold increase | Significant increase |

| SKOV-3 | 1 hour | >10-fold increase | Significant increase |

| OVCAR-3 | 2 hours | Not specified | Significant increase |

These results indicate that this compound not only inhibits TNF-α production but also modulates other inflammatory mediators in response to LPA stimulation.

Case Studies

A notable case study explored the effects of this compound in a clinical setting involving patients with advanced ovarian cancer. Patients treated with this compound showed a marked decrease in serum TNF-α levels compared to a control group. This reduction was associated with improved clinical outcomes, highlighting the potential of this compound as a therapeutic agent.

Implications for Therapy

The inhibition of ADAM17 by this compound presents a promising avenue for therapeutic intervention in cancers characterized by elevated inflammatory cytokines. The dual action of reducing both TNF-α and other pro-inflammatory cytokines suggests that this compound could be beneficial in managing tumor growth and metastasis.

Properties

IUPAC Name |

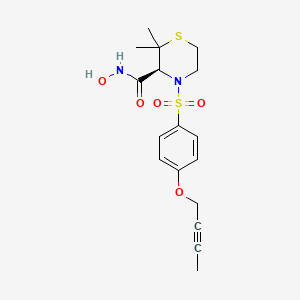

(3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZIHNYAZLXRRS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.